2-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide is a chemical compound with the molecular formula C13H12BrN3O It is a derivative of benzamide, featuring a bromine atom at the 2-position and a pyrimidinyl group substituted at the 4,6-dimethyl positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide typically involves the following steps:
Bromination of Benzamide: The initial step involves the bromination of benzamide to introduce a bromine atom at the 2-position. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as acetic acid.
Formation of Pyrimidinyl Group: The next step involves the formation of the pyrimidinyl group. This can be done by reacting 4,6-dimethyl-2-pyrimidinamine with the brominated benzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidinyl group, to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions typically involve the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Catalysts like palladium (Pd) complexes and bases such as triethylamine (TEA) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of pyrimidinyl derivatives on cellular processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The pyrimidinyl group can interact with various enzymes and receptors, modulating their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N,N-dimethylbenzamide: This compound is similar in structure but features dimethyl groups on the nitrogen atom instead of a pyrimidinyl group.
4,6-dimethyl-2-pyrimidinylbenzamide: This compound lacks the bromine atom at the 2-position but retains the pyrimidinyl group.
Uniqueness
2-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide is unique due to the presence of both the bromine atom and the pyrimidinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12BrN3O |
---|---|
Molecular Weight |
306.16g/mol |
IUPAC Name |
2-bromo-N-(4,6-dimethylpyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C13H12BrN3O/c1-8-7-9(2)16-13(15-8)17-12(18)10-5-3-4-6-11(10)14/h3-7H,1-2H3,(H,15,16,17,18) |
InChI Key |
WFSBNZMEMKTULX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=CC=C2Br)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=CC=C2Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.